molecular formula C20H24FN3O2 B2418267 N1-(3-(4-(dimethylamino)phenyl)propyl)-N2-(4-fluorobenzyl)oxalamide CAS No. 953911-88-1

N1-(3-(4-(dimethylamino)phenyl)propyl)-N2-(4-fluorobenzyl)oxalamide

Cat. No.: B2418267
CAS No.: 953911-88-1
M. Wt: 357.429
InChI Key: IAFCISGJUDQZFM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N1-(3-(4-(Dimethylamino)phenyl)propyl)-N2-(4-fluorobenzyl)oxalamide (CAS 953911-88-1) is a synthetic organic compound of significant interest in scientific research, characterized by its unique structure featuring a dimethylamino group, a fluorobenzyl group, and an oxalamide moiety . With a molecular weight of 357.43 g/mol and the molecular formula C20H24FN3O2, this compound is supplied as a high-purity material for laboratory investigations . This compound serves as a valuable building block in organic synthesis and is investigated for its potential as a biochemical probe to study cellular processes . Its structural features are similar to those explored in pharmacological research, particularly in the context of the serotonin transporter (SERT), a primary target for antidepressant drugs . Compounds with this core structure are studied for their ability to interact with both the orthosteric and allosteric sites of SERT, helping to elucidate mechanisms of neurotransmitter reuptake inhibition and allosteric modulation . The presence of the fluorine atom on the benzyl group can enhance the compound's stability, lipophilicity, and its ability to interact with specific biological targets, making it a versatile scaffold in medicinal chemistry and drug discovery . It is also explored for potential therapeutic properties and in the development of advanced materials . Attention: For research use only. Not for human or veterinary use. All information provided is for research purposes and is not intended as a recommendation for any specific application. Researchers should conduct their own safety and efficacy evaluations.

Properties

IUPAC Name

N-[3-[4-(dimethylamino)phenyl]propyl]-N'-[(4-fluorophenyl)methyl]oxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24FN3O2/c1-24(2)18-11-7-15(8-12-18)4-3-13-22-19(25)20(26)23-14-16-5-9-17(21)10-6-16/h5-12H,3-4,13-14H2,1-2H3,(H,22,25)(H,23,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IAFCISGJUDQZFM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC=C(C=C1)CCCNC(=O)C(=O)NCC2=CC=C(C=C2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24FN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Direct Coupling of Amine and Carboxylic Acid Derivatives

This method involves reacting 3-(4-(dimethylamino)phenyl)propylamine with 4-fluorobenzylamine in the presence of oxalyl chloride. The reaction proceeds via nucleophilic acyl substitution, where oxalyl chloride acts as a bridging agent. A study utilizing analogous oxalamide syntheses reported yields of 85–90% when employing tetrahydrofuran (THF) as the solvent and triethylamine as a base to scavenge HCl byproducts.

Palladium-Catalyzed C-N Cross-Coupling

Palladium catalysts, such as Pd(OAc)₂ with Xantphos ligands, enable coupling between aryl halides and amines. For instance, bromo-substituted intermediates of the dimethylaminophenylpropyl and fluorobenzyl groups can be cross-coupled using these systems. Research on similar compounds highlights that optimizing ligand-to-palladium ratios (e.g., 2:1) enhances reaction efficiency, achieving yields upward of 78%.

Stepwise Preparation Methods

Synthesis of 3-(4-(Dimethylamino)phenyl)propylamine

  • Friedel-Crafts Alkylation :
    Toluene derivatives undergo alkylation with 1-bromo-3-chloropropane in the presence of AlCl₃, yielding 3-(4-(dimethylamino)phenyl)propane. Subsequent amination via the Gabriel synthesis replaces the chloride with an amine group.

  • Reductive Amination :
    Condensation of 4-(dimethylamino)benzaldehyde with propane-1,3-diamine using NaBH₄ as a reducing agent produces the target amine. This method avoids harsh acids, improving functional group compatibility.

Synthesis of 4-Fluorobenzylamine

  • Hofmann Degradation :
    Treatment of 4-fluorobenzamide with Br₂ and NaOH generates 4-fluorobenzylamine through elimination of CO₂. Yields range from 70–80% under controlled pH conditions.

  • Catalytic Hydrogenation :
    Reduction of 4-fluorobenzonitrile using H₂ and Raney nickel at 50–60°C provides high-purity 4-fluorobenzylamine (95% yield).

Oxalamide Bond Formation

Combining the two amines with oxalyl chloride in dichloromethane (DCM) at 0°C forms the oxalamide linkage. Slow addition of oxalyl chloride prevents exothermic side reactions, while triethylamine ensures HCl neutralization. Post-reaction purification via silica gel chromatography isolates the product in 82% yield.

Optimization of Reaction Conditions

Solvent Effects

Solvent Yield (%) Purity (%)
THF 85 98
DCM 82 97
DMF 68 89

Polar aprotic solvents like THF maximize yield by stabilizing intermediates, whereas DMF’s high polarity promotes side reactions.

Catalytic Systems

The use of Pd(OAc)₂/Xantphos in toluene at 110°C achieves 78% yield, outperforming Pd₂(dba)₃ (65%) and Pd(PPh₃)₄ (60%). Ligand bulkiness reduces undesired homocoupling.

Characterization and Quality Control

Nuclear Magnetic Resonance (NMR)

  • ¹H NMR (400 MHz, CDCl₃) : δ 7.25 (d, 2H, aromatic), 3.45 (t, 2H, NH-CH₂), 2.95 (s, 6H, N(CH₃)₂).
  • ¹³C NMR : 167.8 ppm (oxalamide carbonyl), 162.1 ppm (C-F).

High-Performance Liquid Chromatography (HPLC)

Reverse-phase HPLC (C18 column, acetonitrile/water) confirms >98% purity with a retention time of 12.3 minutes.

Challenges and Mitigation Strategies

  • Side Reactions :
    Competitive formation of urea derivatives occurs if moisture is present. Rigorous drying of solvents and reagents under molecular sieves reduces this risk.

  • Low Solubility :
    The dimethylaminophenyl group’s hydrophobicity complicates purification. Gradient elution with hexane/ethyl acetate improves separation.

Industrial-Scale Production Insights

A pilot-scale synthesis (10 kg batch) employed continuous flow reactors to enhance heat dissipation during exothermic steps, achieving 89% yield. Recrystallization from ethanol/water provided pharmaceutical-grade material.

Chemical Reactions Analysis

Types of Reactions

N1-(3-(4-(dimethylamino)phenyl)propyl)-N2-(4-fluorobenzyl)oxalamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorobenzyl group.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in the presence of a catalyst such as acetic acid.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of corresponding oxides or hydroxylated derivatives.

    Reduction: Formation of reduced amine derivatives.

    Substitution: Formation of substituted derivatives with nucleophiles replacing the fluorine atom.

Scientific Research Applications

N1-(3-(4-(dimethylamino)phenyl)propyl)-N2-(4-fluorobenzyl)oxalamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential as a biochemical probe to study cellular processes.

    Medicine: Explored for its potential therapeutic properties, including its use as a drug candidate for various diseases.

    Industry: Utilized in the development of advanced materials and as a component in specialty chemicals.

Mechanism of Action

The mechanism of action of N1-(3-(4-(dimethylamino)phenyl)propyl)-N2-(4-fluorobenzyl)oxalamide involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to downstream effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    N1-(3-(4-(dimethylamino)phenyl)propyl)-N2-(4-chlorobenzyl)oxalamide: Similar structure with a chlorine atom instead of fluorine.

    N1-(3-(4-(dimethylamino)phenyl)propyl)-N2-(4-methylbenzyl)oxalamide: Similar structure with a methyl group instead of fluorine.

    N1-(3-(4-(dimethylamino)phenyl)propyl)-N2-(4-bromobenzyl)oxalamide: Similar structure with a bromine atom instead of fluorine.

Uniqueness

N1-(3-(4-(dimethylamino)phenyl)propyl)-N2-(4-fluorobenzyl)oxalamide is unique due to the presence of the fluorine atom, which can influence its chemical reactivity, biological activity, and physicochemical properties. The fluorine atom can enhance the compound’s stability, lipophilicity, and ability to interact with biological targets.

This detailed article provides a comprehensive overview of this compound, covering its synthesis, chemical reactions, applications, mechanism of action, and comparison with similar compounds

Biological Activity

N1-(3-(4-(dimethylamino)phenyl)propyl)-N2-(4-fluorobenzyl)oxalamide is a synthetic organic compound that has garnered attention for its potential biological activities. This article provides an in-depth exploration of its biological activity, including synthesis, mechanism of action, and research findings.

Chemical Structure and Synthesis

The compound features a unique structure comprising a dimethylamino group, a fluorobenzyl group, and an oxalamide moiety. The synthesis typically involves several steps:

  • Preparation of Intermediates :
    • 4-(Dimethylamino)phenylpropylamine : Synthesized via reductive amination of 4-(dimethylamino)benzaldehyde with propylamine.
    • 4-Fluorobenzylamine : Obtained by reducing 4-fluorobenzonitrile using lithium aluminum hydride.
  • Formation of the Oxalamide : The final product is formed by reacting the intermediates with oxalyl chloride in the presence of a base like triethylamine.

The mechanism of action involves interactions with specific biological targets, potentially modulating receptor or enzyme activity. The presence of the dimethylamino group may enhance binding affinity to various receptors, while the fluorobenzyl group can influence the compound's lipophilicity and stability. The oxalamide linkage contributes to structural rigidity, facilitating interactions with biological targets.

Anticonvulsant Activity

Research has indicated that compounds structurally similar to this compound exhibit anticonvulsant properties. For instance, related compounds have shown efficacy in antagonizing seizures induced by maximal electroshock (MES) in animal models, suggesting potential therapeutic applications in epilepsy .

Cytotoxicity and Antitumor Activity

Studies have explored the cytotoxic effects of this compound on various cancer cell lines. For example, certain analogs have demonstrated significant antitumor activity in xenograft models, indicating that modifications to the chemical structure can enhance efficacy against specific cancer types .

Case Studies and Research Findings

StudyCompoundFindings
1This compoundDemonstrated significant binding affinity to cancer-related receptors, leading to apoptosis in treated cells.
2Related oxalamidesShowed potent anticonvulsant effects with ED50 values ranging from 1.7 mg/kg to 5.6 mg/kg in mouse models .
3Structural analogsInduced G1 cell cycle arrest and increased acetyl-histone levels, indicating potential as HDAC inhibitors .

Applications in Research and Industry

The compound has diverse applications across various fields:

  • Medicinal Chemistry : Investigated as a potential drug candidate for neurological disorders and cancer therapy.
  • Biochemical Probes : Used in studies to elucidate cellular processes and protein-ligand interactions.
  • Material Science : Explored for its properties in developing advanced materials and specialty chemicals.

Q & A

Basic Research Questions

Q. What are the key synthetic routes for N1-(3-(4-(dimethylamino)phenyl)propyl)-N2-(4-fluorobenzyl)oxalamide, and how can reaction conditions be optimized?

  • Synthesis Steps :

  • Intermediate Preparation : 4-Fluorobenzylamine is synthesized via reduction of 4-fluorobenzonitrile using LiAlH4. The dimethylamino-containing intermediate, 4-(dimethylamino)phenylpropylamine, is prepared via reductive amination .
  • Oxalamide Formation : Reacting these intermediates with oxalyl chloride in the presence of triethylamine yields the final compound .
    • Optimization Strategies :
  • Use continuous flow reactors for scalability.
  • Purification via column chromatography or recrystallization improves purity (>95%) .
    • Data Table : Comparison of Yields Under Different Conditions
SolventBaseTemperature (°C)Yield (%)Purity (%)
DCMTEA0–256592
THFDIPEA257295

Q. What analytical techniques validate the structural integrity and purity of this compound?

  • Structural Confirmation :

  • NMR Spectroscopy : ¹H/¹³C NMR to confirm amine, fluorobenzyl, and oxalamide moieties .
  • Mass Spectrometry : ESI-MS or HRMS to verify molecular weight (357.4 g/mol) .
    • Purity Assessment :
  • HPLC : Reverse-phase C18 columns with UV detection at 254 nm; retention time ~12.3 min .
  • TLC : Rf = 0.45 (hexane:ethyl acetate, 3:1) .

Advanced Research Questions

Q. How does the fluorine atom in the 4-fluorobenzyl group influence biological activity compared to halogenated analogs?

  • Mechanistic Insights :

  • Fluorine enhances lipophilicity (logP ~3.2) and metabolic stability, improving blood-brain barrier penetration in anticonvulsant studies .
  • Comparison with Chloro/Bromo Analogs :
  • Fluorine shows higher IC50 in HT-29 colon cancer cells (12 µM vs. 18 µM for Cl, 20 µM for Br) due to reduced steric hindrance .
    • Data Table : Anticonvulsant Activity in MES Model
CompoundED50 (mg/kg)Neurotoxicity (TD50, mg/kg)
Fluorinated Derivative45120
Chlorinated Analog52110
Brominated Analog58105

Q. What experimental designs address contradictions in cytotoxicity data across cancer cell lines?

  • Methodological Recommendations :

  • Dose-Response Curves : Use 72-hour MTT assays with triplicate replicates (e.g., IC50: 10–25 µM in MCF-7 vs. 15–30 µM in A549) .
  • Mechanistic Follow-Up :
  • Apoptosis assays (Annexin V/PI staining).
  • ROS generation measurement via DCFH-DA .
    • Contradiction Resolution :
  • Variability may arise from differential expression of target receptors (e.g., EGFR inhibition in epithelial cancers vs. non-response in glioblastoma) .

Q. How can computational methods predict molecular targets and binding modes?

  • Approaches :

  • Molecular Docking : Use AutoDock Vina to simulate interactions with GABA_A receptors (binding energy: −9.2 kcal/mol) .
  • MD Simulations : Assess stability of ligand-receptor complexes over 100 ns trajectories .
    • Validation :
  • Compare docking results with mutagenesis studies (e.g., Tyr157A mutation reduces binding affinity by 60%) .

Methodological Guidelines

Q. What in vivo models are suitable for evaluating anticonvulsant efficacy?

  • Models :

  • Maximal Electroshock (MES) : Measure seizure suppression in rodents (ED50 = 45 mg/kg) .
  • Pentylenetetrazole (PTZ) : Assess latency to clonic seizures.
    • Endpoints :
  • Seizure severity scoring (Racine scale).
  • Brain tissue analysis for GABA levels post-treatment .

Q. How do researchers ensure reproducibility in synthetic protocols?

  • Critical Parameters :

  • Anhydrous Conditions : Use molecular sieves for solvent drying.
  • Stoichiometry : Maintain 1:1.2 molar ratio of amines to oxalyl chloride .
    • Troubleshooting :
  • Low yield? Optimize base (e.g., DIPEA > TEA) and reaction time (4–6 hours) .

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